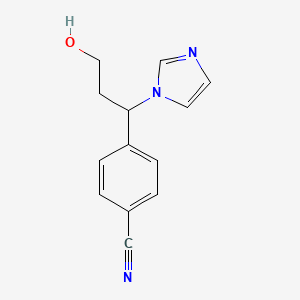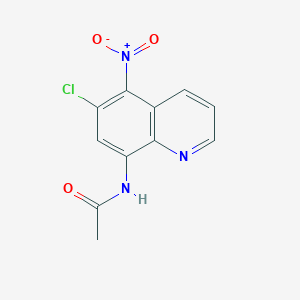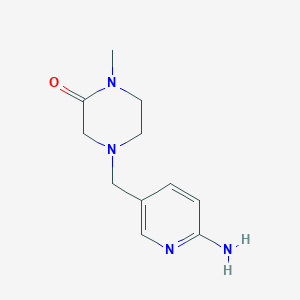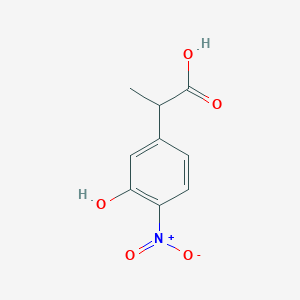
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile is a synthetic organic compound that features both an imidazole ring and a benzonitrile group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a suitable propylating agent.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction.
Formation of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The imidazole ring can undergo various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with imidazole rings are often used as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Imidazole-containing compounds can act as enzyme inhibitors.
Receptor Binding: Potential to bind to various biological receptors.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its biological activity.
Therapeutic Agents: Possible use as therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Used as intermediates in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The benzonitrile group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxy-1-imidazol-1-yl-propyl)-benzamide
- 4-(3-Hydroxy-1-imidazol-1-yl-propyl)-benzaldehyde
- 4-(3-Hydroxy-1-imidazol-1-yl-propyl)-benzoic acid
Uniqueness
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile is unique due to the presence of both the hydroxy group and the benzonitrile group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H13N3O |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4-(3-hydroxy-1-imidazol-1-ylpropyl)benzonitrile |
InChI |
InChI=1S/C13H13N3O/c14-9-11-1-3-12(4-2-11)13(5-8-17)16-7-6-15-10-16/h1-4,6-7,10,13,17H,5,8H2 |
InChI-Schlüssel |
XHPQVBXZNHYMTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(CCO)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one](/img/structure/B8628874.png)

![5-(Hydroxymethyl)-5-[(octadecyloxy)methyl]oxolan-2-one](/img/structure/B8628889.png)

![5-Trifluoromethoxy-benzo[b]thiophene](/img/structure/B8628893.png)
![methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8628894.png)


![Pyridine, 2,6-bis[2-(4-nitrophenyl)ethenyl]-](/img/structure/B8628927.png)

![Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8628937.png)
![ethyl 2-[N-(4-fluorophenyl)acetamido]acetate](/img/structure/B8628941.png)

